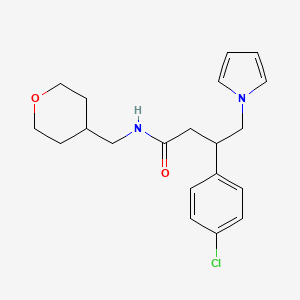methanolate](/img/structure/B12159828.png)
(E)-[2-(3,4-dimethoxyphenyl)-4,5-dioxo-1-(pyridinium-2-yl)pyrrolidin-3-ylidene](4-methoxyphenyl)methanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including methoxy, hydroxy, benzoyl, and pyridinyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-on umfasst typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg könnte beinhalten:
Bildung des Pyrrolidinrings: Dieser Schritt könnte die Cyclisierung eines geeigneten Vorläufers, wie z. B. eines Diketons oder eines Aminoketons, unter sauren oder basischen Bedingungen beinhalten.
Einführung der Methoxygruppen: Methoxylierungsreaktionen können unter Verwendung von Methanol und einem sauren Katalysator durchgeführt werden.
Anlagerung der Benzoylgruppe: Dieser Schritt könnte eine Friedel-Crafts-Acylierungsreaktion unter Verwendung von Benzoylchlorid und einem Lewis-Säure-Katalysator beinhalten.
Einbau der Pyridinylgruppe: Dies könnte durch eine Kupplungsreaktion, wie z. B. eine Suzuki- oder Heck-Reaktion, unter Verwendung eines Pyridinylhalogenids und eines Palladiumkatalysators erreicht werden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Dies könnte die Verwendung von kontinuierlichen Flussreaktoren, fortschrittlichen Reinigungsverfahren und Prinzipien der grünen Chemie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann zu einer Carbonylgruppe oxidiert werden, indem Oxidationsmittel wie PCC oder Jones-Reagenz verwendet werden.
Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden, indem Reduktionsmittel wie NaBH4 oder LiAlH4 verwendet werden.
Substitution: Die Methoxygruppen können durch andere funktionelle Gruppen durch nucleophile aromatische Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: PCC, Jones-Reagenz
Reduktionsmittel: NaBH4, LiAlH4
Katalysatoren: Palladiumkatalysatoren für Kupplungsreaktionen, Lewis-Säuren für Acylierungsreaktionen
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So würde die Oxidation der Hydroxygruppe zu einem Keton führen, während die Reduktion der Carbonylgruppen zu Alkoholen führen würde.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre vielfältigen funktionellen Gruppen machen sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese.
Biologie
In der Biologie könnte diese Verbindung auf ihre potenzielle biologische Aktivität untersucht werden. Verbindungen mit ähnlichen Strukturen wurden auf ihre entzündungshemmenden, antioxidativen und krebshemmenden Eigenschaften untersucht.
Medizin
In der Medizin könnte diese Verbindung auf ihre potenziellen therapeutischen Anwendungen untersucht werden. Ihre einzigartige Struktur könnte sie zu einem Kandidaten für die Medikamentenentwicklung machen, insbesondere in den Bereichen Onkologie und Neurologie.
Industrie
In der Industrie könnte diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-on hängt von seiner spezifischen Anwendung ab. Wenn sie beispielsweise als potenzielles Medikament untersucht wird, könnte ihr Wirkmechanismus die Bindung an spezifische molekulare Zielstrukturen, wie z. B. Enzyme oder Rezeptoren, und die Modulation ihrer Aktivität beinhalten.
Wirkmechanismus
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. For example, if it is being studied as a potential drug, its mechanism of action might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-on: Unik aufgrund seiner Kombination aus Methoxy-, Hydroxy-, Benzoyl- und Pyridinylgruppen.
5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-on: Ähnliche Struktur, aber unterschiedliche funktionelle Gruppen.
Einzigartigkeit
Die Einzigartigkeit von 5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-on liegt in seiner spezifischen Kombination von funktionellen Gruppen, die einzigartige chemische Eigenschaften und Reaktivität verleihen. Dies macht sie zu einer wertvollen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung.
Eigenschaften
Molekularformel |
C25H22N2O6 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H22N2O6/c1-31-17-10-7-15(8-11-17)23(28)21-22(16-9-12-18(32-2)19(14-16)33-3)27(25(30)24(21)29)20-6-4-5-13-26-20/h4-14,22,28H,1-3H3/b23-21+ |
InChI-Schlüssel |
TYALCQSCPYLKAP-XTQSDGFTSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=C(C=C4)OC)OC)/O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=C(C=C4)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one](/img/structure/B12159746.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12159750.png)
![1-[2-(diethylamino)ethyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12159761.png)

![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B12159771.png)

![1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}benzo[cd]indol-2(1H)-one](/img/structure/B12159780.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B12159791.png)
![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12159798.png)
![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide](/img/structure/B12159804.png)


![N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(2-propan-2-yltetrazol-5-yl)benzamide](/img/structure/B12159818.png)
![2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B12159821.png)
